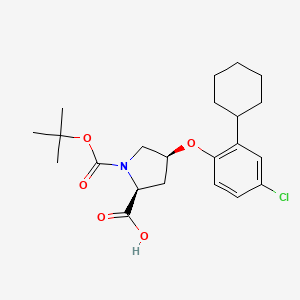

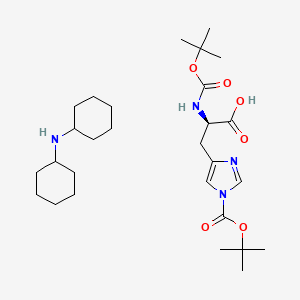

Boc-D-His(Boc)-OH DCHA

Vue d'ensemble

Description

Boc-D-His(Boc)-OH DCHA is a chemical compound that is widely used in scientific research. It is a derivative of histidine, an amino acid that is found in many proteins and enzymes. Boc-D-His(Boc)-OH DCHA is used in a variety of applications, including drug discovery, peptide synthesis, and biochemical research. In

Applications De Recherche Scientifique

1. Use in Peptide Synthesis

Boc-D-His(Boc)-OH DCHA plays a significant role in peptide synthesis. Nguyen et al. (1985) demonstrated its utility in synthesizing a tetradecapeptide using a three-segment coupling strategy, highlighting the good yield of histidine incorporation using Boc(Nim-Boc)histidine (DCHA) (Nguyen, Seyer, Heitz, & Castro, 1985).

2. Peptide Segment Coupling in Non-Aqueous Solvents

Yamashiro & Blake (2009) developed methods for preparing protected peptide thiol acids in solution and solid-phase procedures. Their research included coupling Boc-Gly-Ala-SH to polymer-bound Leu, indicating the utility of Boc-D-His(Boc)-OH DCHA in peptide coupling in various solvents (Yamashiro & Blake, 2009).

3. Enzyme Inhibition via Reversible Boronate Ester Formation

Leung et al. (2011) investigated the reversible reaction of boronic acids with alcohols as an approach to enzyme inhibition, where Boc-D-His(Boc)-OH DCHA could potentially be utilized in the synthesis of complex molecules targeting enzyme inhibition (Leung, Brown, Schofield, & Claridge, 2011).

4. Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) has benefited from molecules like Boc-D-His(Boc)-OH DCHA. Cougnon & Sanders (2012) discussed how DCC, which involves complex systems under thermodynamic control, uses such molecules for identifying molecules with remarkable binding properties and providing synthetic routes to complex species (Cougnon & Sanders, 2012).

5. Formation and Reactions of Oxazolones

Narita et al. (1985) explored the formation of oxazolones, where Boc-D-His(Boc)-OH DCHA can be utilized in the reaction process. Their research highlighted the reaction of Boc-Leu3-Aib-OH with H-Leu3-OBzl using DCC as a coupling reagent (Narita, Ishikawa, Kudo, & Endo, 1985).

6. Microflow-Based Dynamic Combinatorial Chemistry

Qiu et al. (2019) reported on microflow-based dynamic combinatorial chemistry for rapid identification of bioactive molecules. In this context, Boc-D-His(Boc)-OH DCHA could be a vital component in the synthesis and screening of protein binders from dynamic libraries (Qiu et al., 2019).

Mécanisme D'action

Target of Action

Boc-D-His(Boc)-OH DCHA is a compound used in peptide synthesis . Its primary target is the amino group of the peptide chain . The tert-butyloxycarbonyl (Boc) group serves as the Nα-amino protecting group , which prevents unwanted side reactions during the synthesis process .

Mode of Action

The Boc group in Boc-D-His(Boc)-OH DCHA interacts with its target, the amino group, by forming a protective layer around it . This protection allows for the stepwise construction of the peptide chain without interference from side reactions . The Boc group is removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Biochemical Pathways

The primary biochemical pathway involved in the action of Boc-D-His(Boc)-OH DCHA is peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The removal of the Boc group triggers the next step in the peptide synthesis process, allowing for the addition of the next amino acid .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Boc-D-His(Boc)-OH DCHA are not typically discussed in the traditional sense of absorption, distribution, metabolism, and excretion (ADME). Instead, its behavior in the chemical environment of peptide synthesis is considered. The compound is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Result of Action

The result of the action of Boc-D-His(Boc)-OH DCHA is the successful synthesis of a peptide chain . By protecting the amino group and allowing for controlled peptide bond formation, the compound enables the stepwise construction of complex peptides .

Action Environment

The action of Boc-D-His(Boc)-OH DCHA is influenced by the chemical environment of the peptide synthesis process . Factors such as pH, temperature, and the presence of other reagents can affect the efficacy and stability of the compound . For example, the removal of the Boc group requires an acidic environment .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGMQHNUPJENDC-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-His(Boc)-OH DCHA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

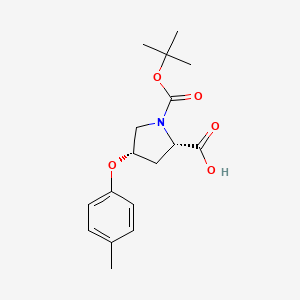

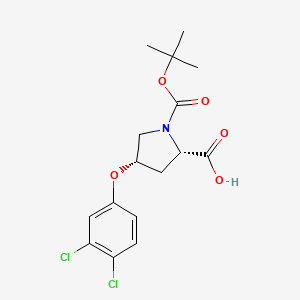

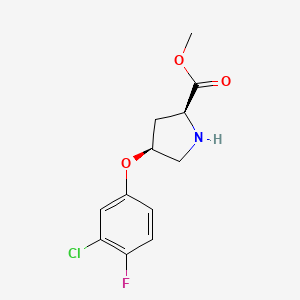

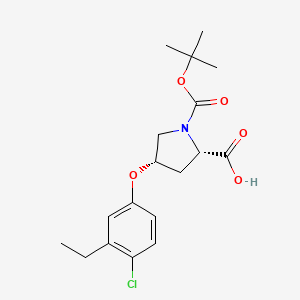

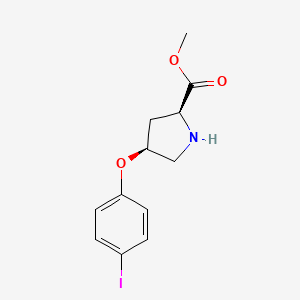

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091532.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[2-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091537.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091546.png)

![Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091579.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091589.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B3091612.png)

![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091618.png)